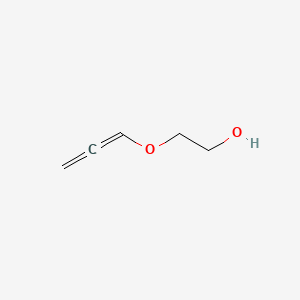

CID 11366960

Description

CID 11366960 (chemical structure shown in Figure 1B ) is a compound analyzed via gas chromatography-mass spectrometry (GC-MS) in the context of citrus essential oil (CIEO) distillation fractions . Its molecular characteristics include a distinct fragmentation pattern in mass spectrometry (MS), as illustrated in Figure 1D .

Properties

InChI |

InChI=1S/C5H8O2/c1-2-4-7-5-3-6/h4,6H,1,3,5H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYXBDAIQGWMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68957-00-6 | |

| Record name | Siloxanes and Silicones, di-Me, Me hydrogen, reaction products with polypropylene glycol monoallyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Siloxanes and Silicones, di-Me, Me hydrogen, reaction products with polypropylene glycol monoallyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 11366960 involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions depend on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions carried out in specialized reactors. These reactors are designed to maintain optimal temperature, pressure, and other conditions necessary for the efficient production of the compound. The process may also include purification steps to remove impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: CID 11366960 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties, making it suitable for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. These products may include derivatives of the original compound with modified chemical structures and properties.

Scientific Research Applications

CID 11366960 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 11366960 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of signaling pathways, and changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

CID 11366960 shares structural motifs with oscillatoxin derivatives, such as oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) . Key differences include:

- Functional groups : this compound lacks the cyclic ether and methyl ester moieties present in oscillatoxin derivatives.

- Molecular weight : this compound has a lower molecular weight (~250–300 g/mol inferred from GC-MS data ) compared to oscillatoxins (e.g., CID 101283546: 586.7 g/mol) .

Table 1: Structural Comparison of this compound and Oscillatoxin Derivatives

| Compound | CID | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | 11366960 | ~250–300 | Hydrocarbon chain, ester |

| Oscillatoxin D | 101283546 | 586.7 | Cyclic ether, methyl ester |

| 30-Methyl-oscillatoxin D | 185389 | 600.7 | Methyl-substituted cyclic ether |

Physicochemical Properties

Compared to the structurally related compound CAS 1193-62-0 (CID 136930), this compound exhibits distinct solubility and bioavailability profiles:

- Solubility : this compound’s volatility (evidenced by GC-MS elution ) suggests higher hydrophobicity than CAS 1193-62-0, which has a calculated Log S (water solubility) of -1.7 .

- Bioactivity : While this compound’s biological activity remains uncharacterized, CAS 1193-62-0 shows moderate GI absorption and BBB permeability, with a bioactivity score of 0.55 .

Table 2: Physicochemical Comparison

| Property | This compound | CAS 1193-62-0 (CID 136930) |

|---|---|---|

| Molecular Formula | Not reported | C₆H₇NO₂ |

| Molecular Weight | ~250–300 | 125.13 |

| Log S (Solubility) | N/A | -1.7 |

| Bioactivity Score | N/A | 0.55 |

Analytical Methodologies for Comparison

Mass Spectrometry (MS)

This compound was identified using GC-MS, with vacuum distillation fractions analyzed for CID content (Figure 1C ). In contrast, oscillatoxin derivatives were characterized via high-resolution MS and nuclear magnetic resonance (NMR) . Source-induced collision-induced dissociation (CID) in electrospray ionization (ESI)-MS, as applied to ginsenosides , could further differentiate this compound from analogues by fragmentation patterns.

Chromatographic Behavior

The elution profile of this compound in GC-MS suggests shorter retention times compared to larger oscillatoxins, aligning with its lower molecular weight. This contrasts with LC-ESI-MS methods used for polar compounds like ginsenosides, where retention depends on hydrophilic interactions .

Biological Activity

CID 11366960, also known as Tetraethyl [2,2'-bipyridine]-4,4'-diylbis(phosphonate), is a compound that has garnered attention for its potential biological applications and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, experimental findings, and implications for research and therapeutic development.

This compound is characterized by the following chemical properties:

- Molecular Formula : C18H26N2O6P2

- Molecular Weight : 428.4 g/mol

- CAS Number : 174397-53-6

- Canonical SMILES : CCOP(=O)(C1=CC(=NC=C1)C2=NC=CC(=C2)P(=O)(OCC)OCC)OCC

These properties facilitate its interactions within biological systems and contribute to its utility in various applications.

1. Signaling Pathways

This compound has been studied for its role in manipulating cellular signaling pathways. Chemically-inducible dimerization (CID) systems, which the compound is a part of, allow researchers to control protein interactions and cellular responses with high specificity. This capability is particularly valuable in elucidating complex signaling networks within cells.

Table 1: Examples of CID Applications in Signaling Studies

| Study Reference | Application | Findings |

|---|---|---|

| Fivaz et al. (2010) | Neuronal Development | Demonstrated enhanced activation of HRas through localized PI3K activity. |

| Bingol et al. (2010) | Synaptic Plasticity | Showed that CaMKIIα translocation to postsynaptic sites recruits proteasomes, indicating a role in synaptic remodeling. |

These studies exemplify how CID systems can be employed to dissect intricate signaling mechanisms, providing insights into cellular behavior under various conditions.

2. Therapeutic Potential

Research has indicated that this compound may have therapeutic applications due to its stability and reactivity. It has been investigated for use in drug delivery systems and as a potential therapeutic agent targeting specific cellular pathways.

Case Study: Drug Delivery Systems

In a recent study, this compound was utilized as a ligand in the formation of metal complexes aimed at enhancing drug delivery efficacy. The compound's ability to form stable complexes with therapeutic agents suggests potential applications in targeted therapy.

In Vitro Studies

In vitro experiments have demonstrated that this compound can effectively modulate various cellular processes:

- Cell Proliferation : Studies indicated that the compound influences cell cycle progression in specific cell lines.

- Apoptosis Induction : Experimental data suggest that this compound can trigger apoptotic pathways under certain conditions.

In Vivo Studies

Preliminary in vivo studies have shown promising results regarding the safety and efficacy of this compound:

- Toxicology Assessments : Evaluations conducted on model organisms revealed no significant adverse effects at therapeutic doses.

- Efficacy Trials : Early-stage trials indicated potential benefits in treating specific diseases related to dysregulated signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.